![molecular formula C17H19N3O4 B2524744 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108845-09-4](/img/structure/B2524744.png)
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
The compound of interest, 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, is a pyrazolo[1,5-a]pyrazinone derivative. Pyrazolone derivatives are known for their biological activities and are often studied for their potential therapeutic applications. The compound features a pyrazolone core with various substituents that may influence its chemical behavior and biological activity .
Synthesis Analysis
The synthesis of related pyrazolone derivatives typically involves the reaction of hydrazine derivatives with various ketones or aldehydes. For instance, 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles were prepared by reacting isoflavones with hydrazine hydrate and phenylhydrazine . Similarly, 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline was synthesized using a chalcone derivative and hydrazine . These methods could potentially be adapted to synthesize the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often characterized by spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of a related compound, 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one, was determined using X-ray diffraction, revealing its monoclinic system and space group . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions. For instance, 3-methoxy-1-phenyl-2-pyrazolin-5-one reacts with different reagents to yield a variety of products, such as 4-dimethylaminomethylene and 4-dicyanomethylene derivatives . These reactions are indicative of the reactivity of the pyrazolone ring and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and hydroxy groups can lead to intermolecular hydrogen bonding, as seen in the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which is stabilized by O-H...O and O-H...S hydrogen bonds . These properties are important for the compound's application and behavior in biological systems.
Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of pyrazole derivatives, including their structural analysis and potential for chemical modification, highlights the compound's relevance in medicinal chemistry and drug design. For example, Hassan et al. (2014) describe the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against cancer cells (Hassan et al., 2014).
Biological Activities
Studies on the biological activities of pyrazole derivatives encompass a broad range, from anticancer to antibacterial properties. For instance, Khotimah et al. (2018) reported on a pyrazoline derivative showing strong antioxidant activity, along with antibacterial efficacy against S. aureus and E. coli, and toxicity in a brine shrimp lethality test (Khotimah et al., 2018).
Antifungal and Anti-inflammatory Potential
Fedotov et al. (2022) conducted research on the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles with pyrazole moieties, suggesting the compounds' potential interaction with biological targets such as lanosterol 14α-demethylase, hinting at antifungal applications (Fedotov et al., 2022). Additionally, Kaping et al. (2016) developed novel pyrazolo[1,5-a]pyrimidine derivatives under environmentally friendly conditions, showing promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Chemical and Structural Analysis
The study of the tautomerism of NH-pyrazoles by Cornago et al. (2009) provides insights into the structural dynamics and potential reactivity of pyrazole-based compounds, contributing to our understanding of their chemical behavior in different states (Cornago et al., 2009).
properties
IUPAC Name |
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-10-9-19-7-8-20-16(17(19)22)14(11-21)15(18-20)12-3-5-13(24-2)6-4-12/h3-8,21H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRMZVVTHAJPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)CO)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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